molecular formula C12H10FNO3 B13944809 Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate

Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate

Cat. No.: B13944809
M. Wt: 235.21 g/mol
InChI Key: DUMIXSNJOZINKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of fluorine and hydroxyl groups in the quinoline ring enhances the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.

    Hydroxylation: The hydroxyl group is introduced at the 8th position of the quinoline ring using a hydroxylating agent like hydrogen peroxide.

    Esterification: Finally, the carboxyl group is esterified with ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 3-fluoro-8-quinolinecarboxaldehyde.

    Reduction: Formation of 3-amino-8-hydroxy-6-quinolinecarboxylate.

    Substitution: Formation of 3-methoxy-8-hydroxy-6-quinolinecarboxylate.

Scientific Research Applications

Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate can be compared with other similar compounds:

    Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate: Similar structure but with different substitution patterns, leading to variations in biological activity.

    Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Another fluorinated quinoline derivative with distinct chemical properties and applications.

    Ethyl 7-chloro-4-hydroxy-6-methoxy-3-quinolinecarboxylate:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 3-fluoro-8-hydroxyquinoline-6-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)8-3-7-4-9(13)6-14-11(7)10(15)5-8/h3-6,15H,2H2,1H3

InChI Key

DUMIXSNJOZINKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.